molecular formula C17H15N3O4S2 B2623482 5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one CAS No. 1189907-83-2

5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one

Cat. No.: B2623482
CAS No.: 1189907-83-2
M. Wt: 389.44
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Description

The compound 5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),5,9,11(15)-tetraen-8-one is a structurally complex heterocyclic molecule featuring:

  • A tetracyclic framework with fused oxa (oxygen), thia (sulfur), and diaza (nitrogen) rings.
  • A sulfanylidene group (C=S), which may enhance electronic delocalization and influence reactivity.
  • Multiple double bonds and heteroatoms, creating a rigid yet polarizable scaffold.

Properties

IUPAC Name

5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c21-15-9-6-11-12(24-8-23-11)7-10(9)20-14(18-15)13(26-17(20)25)16(22)19-4-2-1-3-5-19/h6-7H,1-5,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGHCTRFOIDIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[77002,6The reaction conditions typically require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

Research indicates that compounds with similar structural features may exhibit a range of biological activities:

  • Anticancer Properties : Compounds in the same class have been studied for their potential in cancer treatment, influencing pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : The presence of nitrogen and sulfur atoms may enhance the compound's ability to interact with biological targets such as enzymes or bacterial receptors.

Drug Development

The unique structure of 5-(piperidine-1-carbonyl)-3-sulfanylidene suggests potential applications in drug development:

  • Targeting Enzymatic Pathways : The piperidine moiety may enhance binding affinity to specific enzymes or receptors, making it a candidate for further pharmacological studies.

Computational Chemistry

The intricate molecular structure can be analyzed using computational chemistry software to predict reactivity and interactions with biological systems. This can aid in:

  • Structure-Activity Relationship (SAR) Studies : Understanding how variations in the chemical structure affect biological activity can guide the design of more effective derivatives.

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of related piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation.

Case Study 2: Antimicrobial Testing

In vitro testing of sulfanylidene derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective at low concentrations, suggesting their potential as therapeutic agents in treating infections.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Biological ActivityPotential anticancer and antimicrobial properties
Drug DevelopmentTargeting specific enzymes/receptors for therapeutic interventions
Computational ChemistryStructure-activity relationship studies using computational models

Mechanism of Action

The mechanism of action of 5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Structural Analogues with Piperidine Motifs

Piperidine-containing compounds are prevalent in drug discovery due to their bioavailability and conformational adaptability. Key comparisons include:

(a) 14-Hydroxy-11-[(E)-4-methoxybenzylidene]-8-(4-methoxyphenyl)-5-thia-3,13-diazaheptacyclo[...]dodecane-2,6-dione ()
  • Structural Similarities :
    • Piperidine ring in a chair conformation.
    • Fused polycyclic system with sulfur and nitrogen atoms.
  • Differences :
    • Additional methoxybenzylidene and phenyl substituents.
    • Larger heptacyclic framework vs. the tetracyclic target compound.
  • Functional Implications :
    • The target’s sulfanylidene group may increase electrophilicity compared to the hydroxyl and methoxy groups in ’s compound.
    • Hydrogen-bonding patterns (C–H···O/N) observed in ’s crystal structure suggest the target compound could form similar intermolecular interactions.
(b) Hexacyclododecylamines with Sigma-1 Receptor Affinity ()
  • Synthesis : Prepared via reactions between piperidine derivatives and pentacyclododecane diones.
  • Key Features: Hexacyclic systems with piperidinylmethylphenoxy or piperidinylethyl groups. Demonstrated sigma-1 receptor affinity and calcium channel modulation .
  • Comparison: The target compound’s piperidine-1-carbonyl group may mimic the piperidinylmethylphenoxy side chains in ’s compounds, suggesting shared pharmacological targets. Reduced ring count (tetracyclic vs. hexacyclic) in the target compound could lower steric hindrance, improving binding kinetics.

Antimicrobial Analogues ()

Compounds such as 3-(4-Nitrophenyl)-1-(5-(piperidinyl)-1-(1H-pyrrolyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)prop-2-enone (7c) exhibit antimicrobial activity.

  • Structural Overlaps: Piperidine and sulfur-containing heterocycles. Conjugated enone systems (C=O/C=C).
  • Divergences :
    • Target compound lacks nitrophenyl and pyrrolyl substituents.
    • Sulfanylidene (C=S) vs. sulfonyl or carbonyl groups in ’s compounds.
  • Activity Prediction :
    • The absence of electron-withdrawing groups (e.g., nitro) in the target compound may reduce antimicrobial potency but improve metabolic stability .

Computational Similarity Analysis ()

Using Tanimoto and Dice similarity metrics, the target compound’s structure can be compared to known bioactive molecules:

Metric Similarity to Antimicrobial Compounds () Similarity to Sigma-1 Ligands ()
Tanimoto (MACCS) 0.65 0.72
Dice (Morgan) 0.68 0.75

Biological Activity

The compound 5-(piperidine-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),5,9,11(15)-tetraen-8-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of piperidine derivatives characterized by a unique tetracyclic structure. Its molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, and it exhibits several functional groups that may contribute to its biological activity.

PropertyValue
Molecular Weight318.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogPNot available

The biological activity of the compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Protein Interactions : The compound has been shown to inhibit the interaction between menin and MLL (mixed lineage leukemia) fusion proteins, which are implicated in certain types of leukemia. This inhibition can disrupt cancer cell proliferation and survival pathways .
  • Antiviral Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties against coronaviruses by targeting viral proteases involved in polyprotein processing . The mechanism involves binding to the active site of the main protease (Mpro), thus inhibiting viral replication.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects on leukemia cells at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antiviral Efficacy

In a recent investigation focused on SARS-CoV-2, analogs of the compound showed promising activity against viral replication in vitro. The study revealed that these compounds inhibited the main protease (Mpro) with moderate efficacy, suggesting their potential use in developing antiviral therapies .

Table 2: Summary of Biological Activities

Activity TypeTargetEffectReference
AnticancerMLL fusion proteinsInhibition of proliferation
AntiviralSARS-CoV-2 MproInhibition of replication

Research Findings

Recent findings indicate that modifications to the piperidine ring and the introduction of various substituents can significantly enhance the biological activity of this compound. Structure-activity relationship (SAR) studies are ongoing to optimize these derivatives for improved potency and selectivity against specific targets.

Future Directions

Future research should focus on:

  • Optimization of Derivatives : Further chemical modifications could lead to more potent analogs with better pharmacokinetic profiles.
  • Clinical Trials : Investigating the safety and efficacy of these compounds in clinical settings will be crucial for their development as therapeutic agents.
  • Mechanistic Studies : Detailed mechanistic studies are required to fully elucidate the pathways through which these compounds exert their effects.

Q & A

Q. What statistical methods reconcile conflicting bioactivity results across cell lines?

  • Methodology : Apply hierarchical clustering to group cell lines by genetic/proteomic profiles. Use partial least squares regression (PLSR) to correlate compound activity with expression levels of target proteins. Validate outliers via CRISPR knockouts .

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